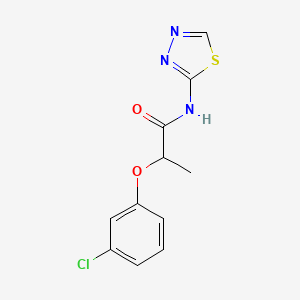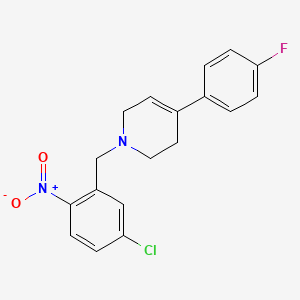![molecular formula C13H9BrN4O4 B4924973 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a triazenyl group, and a nitrobenzoic acid group. Each of these groups can confer specific properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the nitro group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability .Applications De Recherche Scientifique
Antibacterial Activity
The synthesized compound has demonstrated antibacterial potential. Researchers have reported its effectiveness against certain bacterial strains, making it a promising candidate for developing new antimicrobial agents .
Anti-Inflammatory Properties
Docking studies suggest that this compound may regulate inflammatory responses. By modulating inflammation, it could contribute to the treatment of inflammatory diseases .
Phthalocyanine Synthesis
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid plays a role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds find applications in areas such as photodynamic therapy and molecular imaging .
Neurodegenerative Disorders Research
The compound targets acetylcholinesterase (AChE), which is crucial for normal nerve impulse transmission. Investigating its effects on AChE activity could provide insights into neurodegenerative disorders . Additionally, other enzymes like monoamine oxidase (MAO) and nitric oxide synthase (NOS) are also relevant in this context .
Biological Activities in Fish
Studies have explored the impact of this compound on rainbow trout alevins. Researchers assessed its effects on AChE activity, malondialdehyde (MDA) levels (a biomarker for oxidative injury), and behavioral parameters. Understanding its neurotoxic potential in fish contributes to environmental and aquatic health research .
Chromatography and Mass Spectrometry Applications
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is useful in chromatography and mass spectrometry. It aids in sample manipulation during mass spectrometry experiments .
Mécanisme D'action
Target of Action
Similar compounds such as pyrazoline derivatives have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(4-bromophenyl)iminohydrazinyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-9-1-3-10(4-2-9)15-17-16-11-5-8(13(19)20)6-12(7-11)18(21)22/h1-7H,(H,15,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULFLOFICHVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

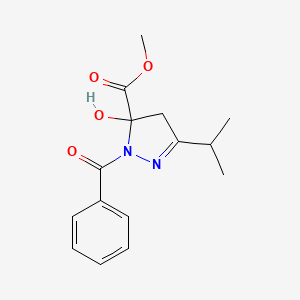
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
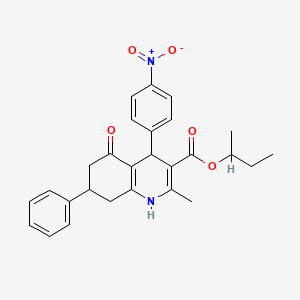
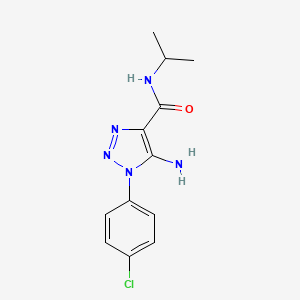
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
